3-Bromo-1-[2-(2-chlorophenoxy)ethyl]indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1-[2-(2-chlorophenoxy)ethyl]indole-2-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biochemistry. This compound is a derivative of indole-2-carboxylic acid and has been synthesized using various methods.
Scientific Research Applications
3-Bromo-1-[2-(2-chlorophenoxy)ethyl]indole-2-carboxylic acid has shown potential applications in scientific research. It has been studied for its anticancer properties, as it has been found to inhibit the growth of cancer cells. Additionally, this compound has been investigated for its anti-inflammatory and antioxidant properties, which are important in treating various diseases such as arthritis and cardiovascular diseases.
Mechanism of Action
The mechanism of action of 3-Bromo-1-[2-(2-chlorophenoxy)ethyl]indole-2-carboxylic acid is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been proposed that this compound exerts its anti-inflammatory and antioxidant effects by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress. Additionally, this compound has been shown to decrease the expression of certain genes that are involved in cancer cell growth and proliferation.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-Bromo-1-[2-(2-chlorophenoxy)ethyl]indole-2-carboxylic acid in lab experiments is its potential as an anticancer agent. This compound has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for further research in cancer treatment. However, one of the limitations of using this compound is its toxicity. Studies have shown that high concentrations of this compound can be toxic to cells, which may limit its use in certain experiments.
Future Directions
Future research on 3-Bromo-1-[2-(2-chlorophenoxy)ethyl]indole-2-carboxylic acid could focus on its potential applications in cancer treatment, as well as its anti-inflammatory and antioxidant properties. Additionally, further studies could investigate the mechanism of action of this compound and its potential interactions with other compounds. Finally, research could also focus on developing new synthesis methods for this compound that are more efficient and cost-effective.
Synthesis Methods
The synthesis of 3-Bromo-1-[2-(2-chlorophenoxy)ethyl]indole-2-carboxylic acid has been reported using different methods. One of the common methods involves the reaction of indole-2-carboxylic acid with 2-chlorophenol in the presence of a base such as potassium carbonate. The resulting compound is then brominated using a brominating agent such as bromine or N-bromosuccinimide to obtain this compound.
Properties
IUPAC Name |
3-bromo-1-[2-(2-chlorophenoxy)ethyl]indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrClNO3/c18-15-11-5-1-3-7-13(11)20(16(15)17(21)22)9-10-23-14-8-4-2-6-12(14)19/h1-8H,9-10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYMWHBYLZCCFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2CCOC3=CC=CC=C3Cl)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.